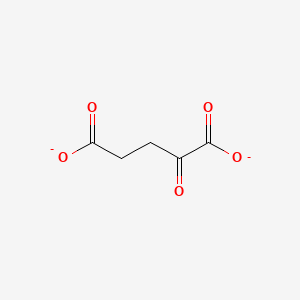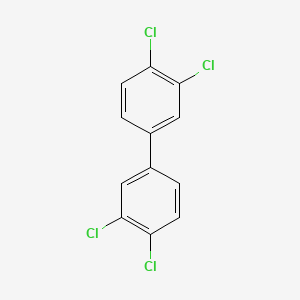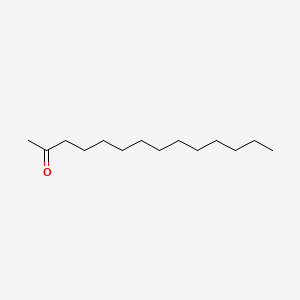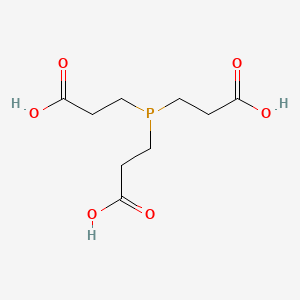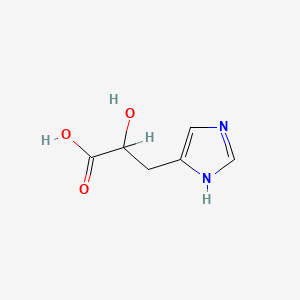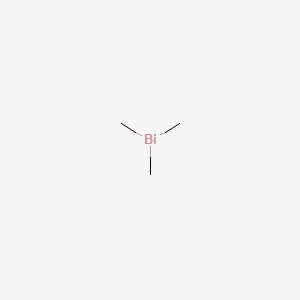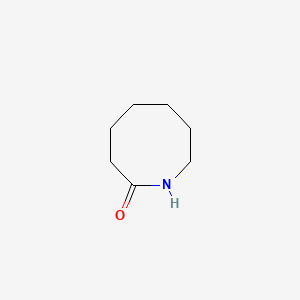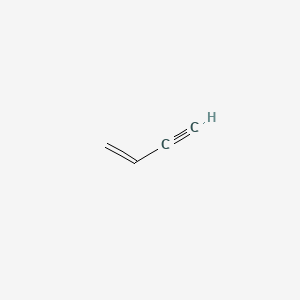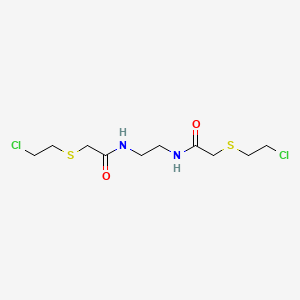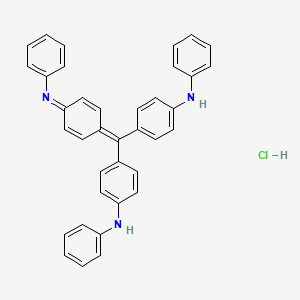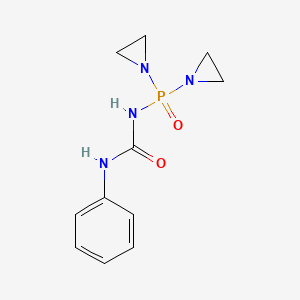
C 73 (Pharmaceutical)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is a chemical compound known for its unique structure and properties It contains a urea backbone with bis(1-aziridinyl)phosphinyl and phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- typically involves the reaction of phenyl isocyanate with bis(1-aziridinyl)phosphinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This mechanism is the basis for its potential biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)
- Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-(4-chlorophenyl)
Uniqueness
Urea, N-[bis(1-aziridinyl)phosphinyl]-N’-phenyl- is unique due to its specific substitution pattern and the presence of both aziridinyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
3143-89-3 |
|---|---|
Fórmula molecular |
C11H15N4O2P |
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]-3-phenylurea |
InChI |
InChI=1S/C11H15N4O2P/c16-11(12-10-4-2-1-3-5-10)13-18(17,14-6-7-14)15-8-9-15/h1-5H,6-9H2,(H2,12,13,16,17) |
Clave InChI |
NWJZWHGSBTVTGM-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
SMILES canónico |
C1CN1P(=O)(NC(=O)NC2=CC=CC=C2)N3CC3 |
Sinónimos |
C 73 C 73 (pharmaceutical) C-73 N-diethyleneimidophosphonyl-N-phenylurea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


